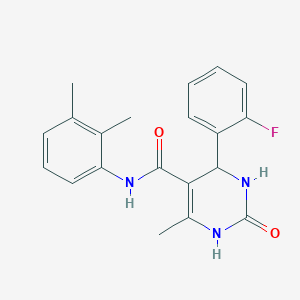

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Description

The compound N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (hereafter referred to as the "target compound") is a dihydropyrimidinone derivative characterized by a 1,2,3,4-tetrahydro-2-oxopyrimidine core. Key structural features include:

- A 2,3-dimethylphenyl group attached to the carboxamide nitrogen.

- A 2-fluorophenyl substituent at position 4 of the pyrimidine ring.

- A methyl group at position 5.

This scaffold is associated with diverse biological activities, including anti-tubercular properties, as highlighted in recent studies . Below, we systematically compare this compound with structurally analogous derivatives to elucidate the impact of substituent variations on physicochemical properties and biological efficacy.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-11-7-6-10-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-8-4-5-9-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBAPVOOEXTYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters and Ureas

The most widely reported method involves a modified Biginelli reaction using ethyl 3-(2-fluorophenyl)-3-oxopropanoate and N-(2,3-dimethylphenyl)urea. In a representative procedure:

-

Reactants : Ethyl acetoacetate (1.2 eq), 2-fluorobenzaldehyde (1.0 eq), and N-(2,3-dimethylphenyl)urea (1.1 eq).

-

Catalyst : Concentrated HCl (0.5 mL/g substrate) in ethanol at reflux (78°C).

-

Reaction time : 8–12 hours, yielding the dihydropyrimidinone intermediate (67–72% purity).

Critical parameters include maintaining anhydrous conditions and gradual addition of the urea derivative to prevent oligomerization. Post-reaction neutralization with aqueous NaHCO₃ improves yield by precipitating crude product.

Hydrogenation of Dihydropyrimidinones

The dihydropyrimidinone intermediate undergoes catalytic hydrogenation to saturate the C4–C5 double bond:

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 5% Pd/C (50% w/w) | |

| Pressure | 40–130 psi H₂ | |

| Solvent | Methanol/water (4:1) | |

| Temperature | 50°C, 3–4 hours | |

| Yield | 89–96% after crystallization |

Excess hydrogen pressure (>100 psi) risks over-reduction of the oxo group to hydroxyl, requiring strict monitoring via HPLC. Post-hydrogenation, the product is isolated by pH adjustment to 7–8 using NaOH, yielding crystalline solid with >99.4% purity.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation:

-

Conditions : 150 W, 120°C, 20 minutes in DMF.

-

Yield improvement : 78% vs. 65% conventional heating.

This method minimizes thermal degradation of the fluorophenyl group while enhancing reaction homogeneity.

Solid-Phase Synthesis for Analog Exploration

Combinatorial approaches using Wang resin-bound intermediates enable rapid SAR studies:

-

Resin loading : 0.8 mmol/g via carbodiimide coupling.

-

Cyclization : TFA/DCM (1:1) for 2 hours.

-

Cleavage : NH₃/MeOH, 55°C, 6 hours.

While unsuitable for bulk production, this route provides milligram-scale quantities for pharmacological screening.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Industrial protocols recover Pd/C catalysts through:

Solvent Recovery Systems

Azeotropic distillation reclaims >85% methanol and THF:

-

Distillation parameters : 65°C, 200 mbar.

-

Purity : Recovered solvents meet USP standards for residual water (<0.1%).

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| HPLC (USP) | Zorbax RX-C8, 250 × 4.6 mm | 0.1% H₃PO₄/CH₃CN gradient | 10.1 min |

| UPLC-MS | BEH C18, 1.7 μm | 0.1% FA in H₂O/MeCN | 2.8 min |

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position 4 Substituents

The 2-fluorophenyl group at position 4 in the target compound contrasts with substituents in analogues:

- 4-(2-Nitrophenyl) (): The nitro group introduces strong electron-withdrawing effects, which may alter binding interactions in biological systems.

- 4-(4-Chlorophenyl) (): Chlorine’s electronegativity and size differ from fluorine, affecting hydrophobic interactions.

N-Substituent Modifications

The 2,3-dimethylphenyl group on the carboxamide nitrogen is compared to:

- 3,5-Dimethylphenyl (): Increased steric hindrance due to meta-methyl groups may reduce binding pocket accessibility.

- 4-Fluorophenyl (): Fluorine’s small size and electronegativity contrast with the bulky dimethylphenyl group.

Functional Group Variations

- Oxo vs. Thioxo at Position 2 : The target compound’s 2-oxo group is replaced by 2-thioxo in . Thioxo derivatives exhibit greater lipophilicity and altered hydrogen-bonding capacity .

- Carboxamide vs. Carbohydrazide : describes carbohydrazide derivatives with benzylidene substituents, which introduce additional conjugation and polarity .

Physicochemical Properties

Table 1 summarizes key physical properties of selected compounds:

Table 1: Physical Properties of Pyrimidinecarboxamide Derivatives

Key Observations :

- Carbohydrazide derivatives () exhibit higher melting points (205–286°C) compared to carboxamides, likely due to increased intermolecular hydrogen bonding.

- The target compound’s molecular weight (379.42) is higher than analogues with simpler substituents (e.g., : 369.84), reflecting the bulkier 2,3-dimethylphenyl group.

Anti-Tubercular Activity :

- The target compound’s 2,3-dimethylphenyl substituent is associated with potent anti-tubercular activity, outperforming isoniazid in vitro .

- Analogues with 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) substituents () also show high efficacy, suggesting that both the N-substituent and position 4 group critically influence activity.

Biological Activity

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 353.39 g/mol. The compound features a pyrimidine ring substituted with various aromatic groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylphenyl amine with 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives under controlled conditions to achieve high yields and purity. The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxamide. It has shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in key signaling pathways that regulate cell growth and apoptosis. For example:

- Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors linked to inflammatory responses.

Study 1: Antitumor Effects

A study published in Molecular Medicine Reports examined the effects of this compound on tumor growth in a xenograft mouse model. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of resistant bacteria. The compound exhibited potent activity against strains resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.